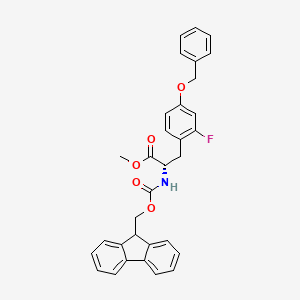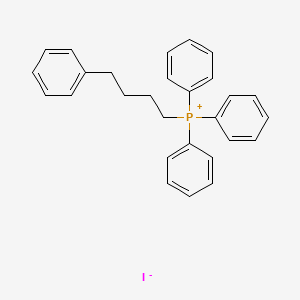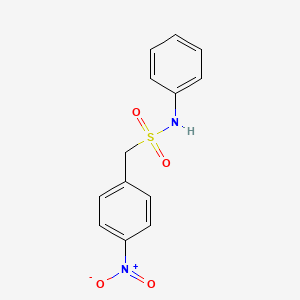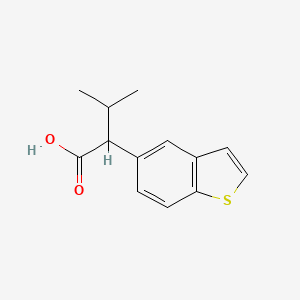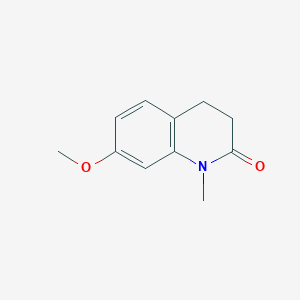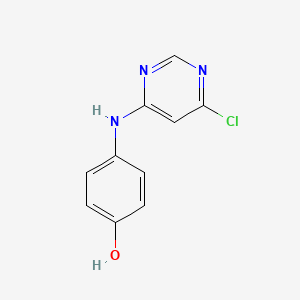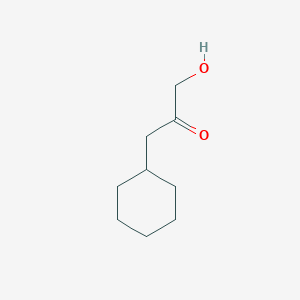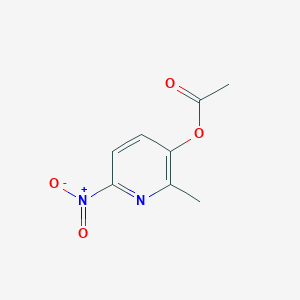
(2-methyl-6-nitropyridin-3-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methyl-6-nitropyridin-3-yl) acetate is an organic compound that belongs to the class of esters It is derived from acetic acid and 2-methyl-6-nitro-pyridin-3-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-methyl-6-nitro-pyridin-3-yl ester typically involves the esterification of 2-methyl-6-nitro-pyridin-3-ol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-methyl-6-nitro-pyridin-3-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-methyl-6-nitropyridin-3-yl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acetic acid in the presence of a strong acid or base.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-methyl-6-nitro-pyridin-3-ol and acetic acid.
Reduction: 2-methyl-6-amino-pyridin-3-yl ester.
Substitution: Depending on the nucleophile, various substituted pyridinyl esters.
Applications De Recherche Scientifique
(2-methyl-6-nitropyridin-3-yl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid 2-methyl-6-nitro-pyridin-3-yl ester depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-6-nitro-pyridin-3-ol: The parent alcohol from which the ester is derived.
2-methyl-6-amino-pyridin-3-yl ester: A reduced form of the ester.
Other pyridinyl esters: Compounds with similar ester functional groups but different substituents on the pyridine ring.
Uniqueness
(2-methyl-6-nitropyridin-3-yl) acetate is unique due to the presence of both the nitro group and the ester functional group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H8N2O4 |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
(2-methyl-6-nitropyridin-3-yl) acetate |
InChI |
InChI=1S/C8H8N2O4/c1-5-7(14-6(2)11)3-4-8(9-5)10(12)13/h3-4H,1-2H3 |
Clé InChI |
VRUUMXPWKBXADF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)[N+](=O)[O-])OC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-[3-(4-methylbenzoyl)phenyl]prop-2-enoate](/img/structure/B8389681.png)
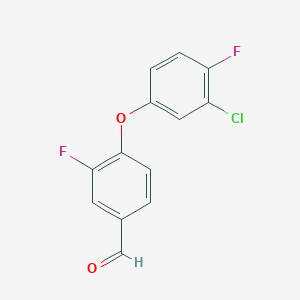
![2-Fluoro-6-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B8389698.png)
